3-Methylpyridine-2-thiol is an organosulfur compound characterized by a pyridine ring substituted with a methyl group and a thiol group at the second position. Its chemical formula is , and it has a molecular weight of approximately 143.19 g/mol. The presence of the thiol group () makes this compound particularly reactive, allowing it to participate in various
The biological activity of 3-methylpyridine-2-thiol has been explored in various studies. It exhibits moderate antibacterial properties and has been investigated for its potential antioxidant activities. The compound's ability to interact with metal ions suggests potential applications in biomedicine, particularly in the development of metal-based therapeutics . Additionally, its antioxidant capacity may provide protective effects against oxidative stress.
Several methods exist for synthesizing 3-methylpyridine-2-thiol:
3-Methylpyridine-2-thiol finds applications across various fields:
Interaction studies involving 3-methylpyridine-2-thiol have focused on its complexation with metal ions. These studies reveal that the nitrogen atom in the pyridine ring can coordinate with metals, forming stable complexes that exhibit unique electronic properties. Such interactions are crucial for understanding how this compound might function as a ligand in various catalytic processes or as part of metal-based therapies .
Several compounds share structural similarities with 3-methylpyridine-2-thiol, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyridine-2-thiol | Thiol | Lacks methyl substitution; simpler structure |
| 2-Mercaptopyridine | Thiol | Similar reactivity but different position of thiol |
| 4-Methylpyridine-2-thiol | Thiol | Methyl substitution at position four; alters reactivity |
| 3-Aminopyridine | Amine | Lacks sulfur; different reactivity profile |
3-Methylpyridine-2-thiol is unique due to its specific position of substitution on the pyridine ring and the presence of both sulfur and nitrogen functionalities. This combination influences its reactivity and biological activity, differentiating it from other similar compounds.